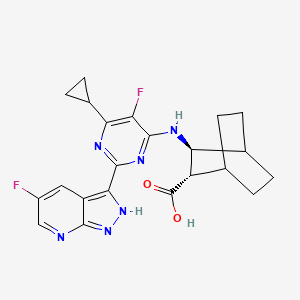

Onradivir

Description

Properties

CAS No. |

2200336-20-3 |

|---|---|

Molecular Formula |

C22H22F2N6O2 |

Molecular Weight |

440.4 g/mol |

IUPAC Name |

(2S,3S)-3-[[6-cyclopropyl-5-fluoro-2-(5-fluoro-2H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid |

InChI |

InChI=1S/C22H22F2N6O2/c23-12-7-13-18(29-30-19(13)25-8-12)21-27-17(11-5-6-11)15(24)20(28-21)26-16-10-3-1-9(2-4-10)14(16)22(31)32/h7-11,14,16H,1-6H2,(H,31,32)(H,25,29,30)(H,26,27,28)/t9?,10?,14-,16-/m0/s1 |

InChI Key |

JCHDJLSIYWBAHI-ZWHBIUKWSA-N |

Isomeric SMILES |

C1CC2CCC1[C@@H]([C@H]2NC3=NC(=NC(=C3F)C4CC4)C5=C6C=C(C=NC6=NN5)F)C(=O)O |

Canonical SMILES |

C1CC2CCC1C(C2NC3=NC(=NC(=C3F)C4CC4)C5=C6C=C(C=NC6=NN5)F)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

In Vitro Antiviral Spectrum of Onradivir (ZSP1273) Against Influenza A Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Onradivir (also known as ZSP1273) is a novel small-molecule inhibitor targeting the highly conserved polymerase basic 2 (PB2) subunit of the influenza A virus RNA polymerase complex. This document provides a comprehensive technical overview of the in vitro antiviral spectrum of this compound against a range of seasonal and highly pathogenic avian influenza A subtypes, including strains resistant to currently approved antiviral drugs. Detailed experimental methodologies for key antiviral assays are provided, along with a summary of its potent antiviral activity.

Introduction

Influenza A viruses pose a significant and persistent threat to global public health, necessitating the development of new antiviral agents with novel mechanisms of action to address the emergence of drug-resistant strains. This compound is a promising antiviral candidate that inhibits the cap-snatching process essential for viral transcription, thereby effectively blocking viral replication. Preclinical studies have demonstrated its potent and broad-spectrum activity against various influenza A viruses.[1][2][3] This guide summarizes the available in vitro data and provides standardized protocols for the evaluation of its antiviral efficacy.

Mechanism of Action

This compound functions by inhibiting the PB2 subunit of the influenza A virus RNA-dependent RNA polymerase.[4] This inhibition prevents the "cap-snatching" mechanism, a critical step where the virus cleaves the 5' caps from host pre-mRNAs to prime its own transcription. By blocking this process, this compound effectively halts viral gene expression and replication.

Caption: Mechanism of action of this compound as a PB2 inhibitor.

Quantitative In Vitro Antiviral Activity

This compound has demonstrated potent antiviral activity against a wide range of influenza A subtypes, including seasonal H1N1 and H3N2 strains, highly pathogenic avian influenza (HPAI) strains such as H5N6 and H7N9, and strains resistant to other antivirals like oseltamivir and baloxavir. The 50% effective concentration (EC50) values are consistently in the low nanomolar range, indicating high potency.

| Influenza A Strain/Subtype | EC50 (nM) | Reference |

| Seasonal Strains | ||

| H1N1 (A/PR/8/34) | 0.042 | [1] |

| H1N1 (A/California/07/2009) | 0.02 ± 0.003 | [1] |

| H3N2 (A/California/2/2014) | 0.01 ± 0.0002 | [1] |

| H1N1 & H3N2 Average Range | 0.012 - 0.063 | [1] |

| Avian Strains | ||

| H5N6 (A/Guangzhou/39715/2014) | 0.245 ± 0.03 | [1] |

| H7N9 (A/Anhui/01/2013) | 0.627 ± 0.312 | [1] |

| H7N9 (A/Qingyuan/GIRD01/2017) | 0.777 ± 0.427 | [1] |

| Drug-Resistant Strains | ||

| Oseltamivir-Resistant H1N1 | 0.014 | [1] |

| Baloxavir-Resistant H1N1 | 0.028 | [1] |

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to determine the antiviral activity of this compound.

Cytopathic Effect (CPE) Inhibition Assay

This assay is used to determine the concentration of an antiviral compound that is required to inhibit virus-induced cell death.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Trypsin-EDTA

-

Influenza A virus stock

-

This compound (ZSP1273)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

96-well microplates

Procedure:

-

Cell Seeding: Seed MDCK cells in 96-well plates at a density of 1.5 x 10^4 cells/well and incubate at 37°C with 5% CO2 for 24 hours.

-

Compound Preparation: Prepare serial dilutions of this compound in infection medium (DMEM with 2 µg/mL TPCK-trypsin and 1% penicillin-streptomycin).

-

Infection: Aspirate the culture medium from the MDCK cells and wash once with phosphate-buffered saline (PBS). Add the diluted this compound and the influenza A virus at a multiplicity of infection (MOI) of 0.01.

-

Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until CPE is observed in the virus control wells.

-

Quantification of CPE: Assess cell viability using a commercially available assay (e.g., CellTiter-Glo®).

-

Data Analysis: Calculate the EC50 value by non-linear regression analysis of the dose-response curve.

Plaque Reduction Assay

This assay measures the ability of an antiviral compound to inhibit the formation of viral plaques.

Materials:

-

MDCK cells

-

6-well plates

-

Agarose overlay medium (e.g., 2X MEM, agarose, TPCK-trypsin)

-

Crystal violet solution

Procedure:

-

Cell Seeding: Seed MDCK cells in 6-well plates and grow to confluence.

-

Infection: Wash the cell monolayers with PBS and infect with a dilution of influenza A virus calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.

-

Treatment: Remove the viral inoculum and overlay the cells with agarose medium containing various concentrations of this compound.

-

Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days until plaques are visible.

-

Staining: Fix the cells with 10% formalin and stain with 0.5% crystal violet solution.

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. The EC50 is the concentration of this compound that reduces the number of plaques by 50%.

Caption: Generalized workflow for in vitro antiviral assays.

Conclusion

This compound (ZSP1273) is a potent inhibitor of influenza A virus replication in vitro. Its novel mechanism of action, targeting the viral PB2 subunit, results in broad-spectrum activity against seasonal, avian, and drug-resistant influenza A strains. The low nanomolar EC50 values highlight its potential as a valuable therapeutic agent in the management of influenza A infections. The provided experimental protocols can serve as a guide for further research and comparative studies of this compound and other anti-influenza compounds.

References

- 1. Preclinical Study of ZSP1273, a Potent Antiviral Inhibitor of Cap Binding to the PB2 Subunit of Influenza A Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preclinical Study of ZSP1273, a Potent Antiviral Inhibitor of Cap Binding to the PB2 Subunit of Influenza A Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Promising clinical results for novel antiviral this compound for flu | CIDRAP [cidrap.umn.edu]

Navigating Resistance: A Technical Guide to Onradivir and Influenza Virus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potential for influenza virus resistance to Onradivir (also known as pimodivir or ZSP1273), a first-in-class inhibitor of the influenza A virus polymerase basic protein 2 (PB2) subunit. By targeting the highly conserved cap-binding domain of PB2, this compound effectively blocks the "cap-snatching" mechanism essential for viral transcription.[1][2] This document summarizes key quantitative data on resistance, details the experimental protocols for its assessment, and visualizes the underlying molecular and experimental frameworks.

Quantitative Assessment of this compound Resistance

The emergence of drug resistance is a critical consideration in the development of any antiviral agent. For this compound, resistance is primarily associated with specific amino acid substitutions in the PB2 subunit of the viral RNA-dependent RNA polymerase. These mutations can reduce the binding affinity of the drug to its target, thereby diminishing its inhibitory effect. The following tables summarize key findings from in vitro and clinical studies.

Table 1: PB2 Mutations and Associated Reduction in this compound Susceptibility

| Influenza A Strain | PB2 Mutation | Fold-Change in EC50/IC50 | Study Type | Reference |

| A/Puerto Rico/8/34(H1N1) | Q306H | >63 | In vitro passage | [2] |

| A/Puerto Rico/8/34(H1N1) | S324I | >257 | In vitro passage | [2] |

| A/Puerto Rico/8/34(H1N1) | S324N | >118 | In vitro passage | [2] |

| A/Puerto Rico/8/34(H1N1) | S324R | >129 | In vitro passage | [2] |

| A/Puerto Rico/8/34(H1N1) | F404Y | >108 | In vitro passage | [2] |

| A/Puerto Rico/8/34(H1N1) | N510T | >129 | In vitro passage | [2] |

| Not Specified | F404Y | ~280 (KD) | Preclinical | [3][4] |

| A(H1N1)pdm09 or A(H3N2) | M431I | 57 | Clinical Trial (Phase 2b) | [3][4] |

| A/turkey/Minnesota/833/80 (H4N2) | H357N | ~100 | In vitro testing | [3][4] |

EC50/IC50 values represent the concentration of a drug that is required for 50% of its maximum effect. A higher fold-change indicates greater resistance. KD (dissociation constant) is a measure of binding affinity. A higher fold-change in KD indicates weaker binding of the drug to the target.

Table 2: Clinical Trial Data on this compound Efficacy

| Clinical Trial Phase | Dosing Regimen | Median Time to Symptom Alleviation (vs. Placebo) | Key Findings | Reference |

| Phase 2 | 200 mg twice daily | 46.92 h vs 62.87 h | Decreased time to symptom alleviation. | [5][6][7] |

| Phase 2 | 400 mg twice daily | 54.87 h vs 62.87 h | Decreased time to symptom alleviation. | [5][6][7] |

| Phase 2 | 600 mg once daily | 40.05 h vs 62.87 h | Statistically significant decrease in time to symptom alleviation. | [5][6][7] |

| Phase 3 | 600 mg once daily | 38.83 h vs 63.35 h | Significantly shorter time to symptom alleviation compared to placebo and similar efficacy to oseltamivir. | [8][9] |

Experimental Protocols for Resistance Assessment

The identification and characterization of this compound resistance mutations involve a range of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

In Vitro Resistance Selection by Serial Passage

This method is used to generate resistant viruses in a controlled laboratory setting.

-

Virus Propagation: Influenza A virus (e.g., A/Puerto Rico/8/34(H1N1)) is propagated in a suitable cell line, such as Madin-Darby canine kidney (MDCK) cells.

-

Drug Exposure: The virus is cultured in the presence of sub-optimal concentrations of this compound.

-

Serial Passaging: The supernatant from the infected cells, containing progeny virions, is harvested and used to infect fresh cell cultures with gradually increasing concentrations of this compound.

-

Plaque Assay: At various passages, the viral population is subjected to a plaque assay to isolate individual viral clones.

-

Susceptibility Testing: The susceptibility of the isolated clones to this compound is determined using a neuraminidase inhibition assay or a plaque reduction assay to calculate the EC50 value.

-

Genotypic Analysis: The PB2 gene of resistant clones is sequenced to identify mutations responsible for the reduced susceptibility.

Deep Mutational Scanning (DMS)

DMS allows for a comprehensive assessment of all possible single amino acid substitutions in PB2 and their impact on this compound resistance.[1][10][11]

-

Mutant Library Generation: A library of plasmids containing all possible single amino acid mutations in the PB2 gene is created using site-directed mutagenesis.

-

Reverse Genetics: The mutant PB2 plasmids, along with plasmids for the other influenza virus genes, are co-transfected into cells to generate a library of mutant viruses.

-

Selective Pressure: The virus library is then cultured in the presence and absence of this compound.

-

Deep Sequencing: The PB2 gene from the viral populations is sequenced before and after drug selection.

-

Data Analysis: The frequency of each mutation in the drug-treated versus the untreated population is compared to identify mutations that confer a fitness advantage in the presence of this compound, thus indicating their role in resistance.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the binding affinity between this compound and the wild-type or mutant PB2 protein.[3]

-

Protein Expression and Purification: The cap-binding domain of wild-type and mutant PB2 proteins is expressed in a suitable system (e.g., E. coli) and purified.

-

Titration: A solution of this compound is titrated into a solution containing the purified PB2 protein in a microcalorimeter.

-

Heat Measurement: The heat released or absorbed during the binding reaction is measured.

-

Thermodynamic Analysis: The resulting data is analyzed to determine the dissociation constant (KD), which is a measure of the binding affinity. A higher KD value for a mutant protein indicates weaker binding and is indicative of resistance.

Visualizing Molecular and Experimental Frameworks

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism of action and the study of resistance.

Figure 1: Influenza virus replication cycle and the inhibitory action of this compound.

Figure 2: Workflow for identifying and characterizing this compound resistance.

Figure 3: The causal chain from PB2 mutation to this compound resistance.

Conclusion

This compound represents a promising therapeutic option for influenza A infection, with a mechanism of action distinct from currently approved antiviral drugs.[5] While the potential for resistance exists, it appears to be associated with specific, and currently rare, mutations in the PB2 subunit.[1][2] Comprehensive surveillance and ongoing research, utilizing the experimental approaches detailed in this guide, are essential to monitor for the emergence of resistant strains and to inform the clinical deployment of this novel antiviral. The data gathered from such studies will be invaluable for the development of next-generation inhibitors with a high barrier to resistance.[3][4]

References

- 1. Comprehensive Profiling of Mutations to Influenza Virus PB2 That Confer Resistance to the Cap-Binding Inhibitor Pimodivir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Structural and Thermodynamic Analysis of the Resistance Development to Pimodivir (VX-787), the Clinical Inhibitor of Cap Binding to PB2 Subunit of Influenza A Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Promising clinical results for novel antiviral this compound for flu | CIDRAP [cidrap.umn.edu]

- 6. mims.com [mims.com]

- 7. Safety and efficacy of this compound in adults with acute uncomplicated influenza A infection: a multicentre, double-blind, randomised, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy and safety of this compound in adults with acute uncomplicated influenza A infection in China: a multicentre, double-blind, randomised, placebo-controlled and oseltamivir-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. emjreviews.com [emjreviews.com]

- 10. Comprehensive Profiling of Mutations to Influenza Virus PB2 That Confer Resistance to the Cap-Binding Inhibitor Pimodivir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Comprehensive Profiling of Mutations to Influenza Virus PB2 That Confer Resistance to the Cap-Binding Inhibitor Pimodivir | Semantic Scholar [semanticscholar.org]

Structural Activity Relationship of Onradivir and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of Onradivir (ZSP1273) and its analogues as potent inhibitors of the influenza A virus. This compound is a novel antiviral agent that targets the polymerase basic protein-2 (PB2) subunit of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme in the virus's replication cycle. Understanding the relationship between the chemical structure of these compounds and their biological activity is paramount for the development of next-generation influenza therapeutics with improved efficacy and resistance profiles.

Mechanism of Action: Inhibition of the "Cap-Snatching" Process

This compound and its analogues exert their antiviral effect by inhibiting the "cap-snatching" mechanism of the influenza virus.[1] The viral RdRp, a heterotrimeric complex composed of the PA, PB1, and PB2 subunits, initiates the transcription of its genome by cleaving the 5' cap from host pre-mRNAs.[2] This capped RNA fragment is then used as a primer to synthesize viral mRNA. The PB2 subunit is responsible for recognizing and binding to the 7-methylguanosine (m7G) cap of the host pre-mRNA.[2] By binding to a highly conserved pocket on the PB2 subunit, this compound and its analogues competitively inhibit this interaction, thereby preventing the initiation of viral transcription and subsequent replication.[3]

Figure 1. Mechanism of influenza virus cap-snatching and inhibition by this compound.

Structural Activity Relationship (SAR) of this compound Analogues

The development of this compound has been informed by SAR studies on its structural analogue, Pimodivir (VX-787). Research has focused on modifying key structural components of these molecules to enhance their antiviral potency, improve their pharmacokinetic profiles, and overcome potential resistance.

Core Scaffold Modifications

Pimodivir, a known PB2 inhibitor, serves as a foundational scaffold for the design of new analogues. Studies have explored bioisosteric replacements for the 7-azaindole core of Pimodivir. For instance, the substitution with a 5,7-difluoroindole moiety has been shown to yield potent and metabolically stable inhibitors.[4] This modification addresses the potential for metabolism by aldehyde oxidase, a drawback observed with some earlier inhibitors of this class.[4]

Side Chain and Linker Modifications

Exploration of the chemical space around the core scaffold has led to the identification of novel derivatives with significant anti-influenza activity. For example, the synthesis of thienopyrimidine derivatives has resulted in compounds with antiviral activities in the low nanomolar range, comparable to Pimodivir.[3]

Furthermore, the design of analogues containing a 2,3-dihydro-imidazopyridine fragment has been investigated to expand the chemical diversity and improve the pharmacokinetic properties of Pimodivir.[5] While these initial analogues showed slightly reduced activity compared to the parent compound, they exhibited good metabolic stability.[5]

Quantitative Data Summary

The following tables summarize the quantitative data for this compound analogues, comparing their in vitro activity and binding affinity.

Table 1: In Vitro Antiviral Activity of this compound Analogues

| Compound | Core Scaffold | Key Modifications | Influenza Strain | IC50 (µM) | Cytotoxicity (CC50 in MDCK cells, µM) | Reference |

| Pimodivir (VX-787) | 7-Azaindole | - | A/Puerto Rico/8/34 (H1N1) | Not explicitly stated in this study | >200 | [5] |

| Comp. I | 2,3-dihydro-imidazopyridine | Replacement of 7-azaindole | A/Puerto Rico/8/34 (H1N1) | 0.07 | >200 | [5] |

| Comp. II | 2,3-dihydro-imidazopyridine | Replacement of 7-azaindole | A/Puerto Rico/8/34 (H1N1) | 0.09 | >200 | [5] |

| 11a | 5,7-difluoroindole | Replacement of 7-azaindole | Not specified | Potent inhibitor | Not specified | [4] |

| 16a | Thienopyrimidine | Modification of core and side chains | PR8-GLuc (H1N1) | Low nanomolar range | Not specified | [3] |

| 16b | Thienopyrimidine | Modification of core and side chains | PR8-GLuc (H1N1) | Low nanomolar range | Not specified | [3] |

Table 2: Binding Affinity of this compound Analogues to the PB2 Subunit

| Compound | KD (µM) | Reference |

| Pimodivir (VX-787) | 0.152 | [5] |

| Comp. I | 1.398 | [5] |

| Comp. II | 1.670 | [5] |

Experimental Protocols

Cytopathic Effect (CPE) Inhibition Assay

This assay is used to determine the in vitro antiviral activity of the compounds by measuring the inhibition of virus-induced cell death.

Methodology:

-

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and cultured until a confluent monolayer is formed.[6]

-

Virus Infection: The cells are infected with an influenza A virus strain (e.g., A/Puerto Rico/8/34 H1N1) at a predetermined multiplicity of infection (MOI).[3]

-

Compound Treatment: Serial dilutions of the test compounds are added to the infected cells.[6] A positive control (e.g., another known antiviral) and a negative control (no compound) are included.

-

Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a period that allows for the development of CPE in the virus control wells (typically 48-72 hours).[6]

-

CPE Assessment: The extent of CPE is observed microscopically.[7] Cell viability can be quantified using a colorimetric assay such as the MTT assay, which measures the metabolic activity of living cells.[6]

-

Data Analysis: The IC50 value, which is the concentration of the compound that inhibits the viral CPE by 50%, is calculated from the dose-response curve.

References

- 1. What are PB2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Structural basis for therapeutic inhibition of influenza A polymerase PB2 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel influenza polymerase PB2 inhibitors for the treatment of influenza A infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytopathic effect (CPE) inhibition assay [bio-protocol.org]

- 7. asm.org [asm.org]

Methodological & Application

Application Notes and Protocols for the Quantification of Onradivir in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onradivir (ZSP1273) is an antiviral agent that shows potent inhibitory activity against the influenza A virus by targeting the polymerase basic protein 2 (PB2) subunit of the viral RNA polymerase complex.[1][2] As this compound progresses through clinical development, robust and reliable analytical methods for its quantification in biological matrices are crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies.[3][4] These application notes provide detailed protocols for the quantification of this compound in plasma and urine using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), along with information on its mechanism of action.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described HPLC-MS/MS method for the quantification of this compound in human plasma and urine.[3]

Table 1: HPLC-MS/MS Method Validation Parameters for this compound in Human Plasma [3]

| Validation Parameter | Total this compound | Unbound this compound |

| Linearity Range | 4.00 - 10,000 ng/mL | 20.0 - 10,000 pg/mL |

| Accuracy (% Deviation) | -4.1% to 3.5% | -5.0% to 4.0% |

| Precision (%CV) | ≤ 6.4% | ≤ 6.6% |

| Internal Standard | This compound-d4 | This compound-d4 |

| Sample Preparation | Protein Precipitation or Liquid-Liquid Extraction | Protein Precipitation or Liquid-Liquid Extraction |

Table 2: HPLC-MS/MS Method Validation Parameters for this compound in Human Urine [3]

| Validation Parameter | This compound |

| Linearity Range | 2.00 - 1,000 ng/mL |

| Accuracy (% Deviation) | -1.6% to 3.0% |

| Precision (%CV) | ≤ 5.4% |

| Internal Standard | This compound-d4 |

| Sample Preparation | Liquid-Liquid Extraction |

Experimental Protocols

Sample Collection and Handling

Plasma:

-

Collect 4 mL of whole blood in K2-EDTA tubes.[3]

-

Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.[3]

-

Centrifuge the samples at 1,700 x g for 10 minutes at 4°C.[3]

-

Separate the clear plasma supernatant and store at -80°C until analysis.[3]

Urine:

-

Collect urine samples and mix thoroughly.

-

Aliquot the samples and store at -80°C until analysis.[3]

Sample Preparation Protocols

2.1. Protein Precipitation for Plasma Samples

This method is suitable for the extraction of total and unbound this compound from plasma.

-

Thaw frozen plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (this compound-d4).

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge the samples at 14,000 rpm for 10 minutes.

-

Transfer the clear supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the HPLC-MS/MS system.

2.2. Liquid-Liquid Extraction for Plasma and Urine Samples

This method is also applicable for both plasma and urine samples.

-

Thaw frozen plasma or urine samples at room temperature.

-

To 200 µL of the sample, add the internal standard (this compound-d4).

-

Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the HPLC-MS/MS system.

HPLC-MS/MS Analysis Protocol

The following is a representative protocol for the quantification of this compound. The mass spectrometer used for the analysis of urinary this compound was an AB Sciex Triple Quad 4500.[3]

-

HPLC System: A standard high-performance liquid chromatography system.[3]

-

Mass Spectrometer: A triple quadrupole mass spectrometer.[3]

-

Ionization Mode: Electrospray Ionization (ESI) in Multiple Reaction Monitoring (MRM) mode.[3]

-

Mass Transitions:

A specific column and mobile phase composition would need to be optimized for your specific instrumentation, but a typical starting point for a reverse-phase separation of a small molecule like this compound would be:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.

This compound Mechanism of Action and Signaling Pathway

This compound is an inhibitor of the influenza A virus RNA polymerase basic protein 2 (PB2) subunit.[1] The PB2 subunit is critical for the "cap-snatching" process, where the virus cleaves the 5' caps of host pre-mRNAs to use as primers for the synthesis of its own viral mRNAs. By inhibiting the PB2 subunit, this compound effectively blocks viral transcription and replication.

Furthermore, the PB2 protein has been shown to interact with host cell proteins to evade the innate immune response. Specifically, PB2 can interact with the mitochondrial antiviral signaling (MAVS) protein and components of the JAK/STAT pathway to suppress the production of type I interferons (IFN-β).[5][6][7]

Below are diagrams illustrating the experimental workflow and the signaling pathway affected by this compound.

Caption: Experimental workflow for this compound quantification.

Caption: this compound's mechanism of action targeting the influenza A virus PB2 subunit and its effect on host innate immunity.

References

- 1. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alleviation of extensive visual pathway dysfunction by a remyelinating drug in a chronic mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. The PB2 subunit of the influenza virus RNA polymerase affects virulence by interacting with the mitochondrial antiviral signaling protein and inhibiting expression of beta interferon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The influenza virus PB2 protein evades antiviral innate immunity by inhibiting JAK1/STAT signalling - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Generation and Characterization of Onradivir-Resistant Influenza A Virus Strains

Abstract

This document provides a detailed protocol for the in vitro generation of influenza A virus strains exhibiting reduced susceptibility to Onradivir, a novel inhibitor of the viral polymerase basic protein 2 (PB2) subunit. The described methodology involves serial passage of the virus in cell culture under escalating drug pressure. This protocol is intended for researchers in virology and drug development to study resistance mechanisms, identify specific genetic mutations conferring resistance, and evaluate the fitness of resistant variants.

Introduction

This compound (ZSP1273) is a potent antiviral agent that targets the PB2 subunit of the influenza A virus polymerase complex, an essential component for viral RNA transcription and replication.[1][2][3][4] Clinical trials have demonstrated its efficacy in treating uncomplicated influenza A infections, positioning it as a valuable alternative to existing therapies like oseltamivir.[2][5] As with any antiviral, the potential for the emergence of drug-resistant strains is a significant concern that necessitates proactive laboratory investigation.[6][7]

The generation of resistant viruses in a controlled laboratory setting is a critical step in understanding the genetic barrier to resistance, identifying key amino acid substitutions, and developing next-generation inhibitors. The most common method for selecting resistant viruses in vitro is through serial passage in cell culture in the presence of the antiviral agent.[8][9] This protocol outlines a comprehensive workflow for selecting and characterizing this compound-resistant influenza A strains using Madin-Darby Canine Kidney (MDCK) cells.

This compound Mechanism of Action

This compound functions by inhibiting the cap-binding activity of the PB2 subunit of the influenza virus RNA-dependent RNA polymerase. This inhibition prevents the virus from "snatching" capped RNA primers from host pre-mRNAs, a crucial step for initiating the transcription of viral mRNAs. By blocking this process, this compound effectively halts viral replication.

Caption: Mechanism of this compound action on the influenza virus polymerase complex.

Experimental Protocols

Materials and Reagents

-

Virus: Wild-type influenza A virus strain (e.g., A/California/07/2009 (H1N1) or a recent clinical isolate).

-

Cells: Madin-Darby Canine Kidney (MDCK) cells.

-

This compound: Analytical grade compound, dissolved in DMSO to a stock concentration of 10 mM.

-

Media:

-

Growth Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Infection Medium: DMEM supplemented with 0.2% Bovine Serum Albumin (BSA), 1% Penicillin-Streptomycin, and 2 µg/mL TPCK-treated trypsin.

-

-

Reagents for Virus Titration: Crystal violet solution, 10% formalin.

-

Reagents for RNA extraction and RT-PCR: Commercial kits for viral RNA extraction, primers for amplifying the PB2 gene segment, reverse transcriptase, and high-fidelity DNA polymerase.

Protocol 1: Determination of 50% Inhibitory Concentration (IC₅₀)

Before initiating the resistance selection, the baseline susceptibility of the wild-type virus to this compound must be determined.

-

Cell Seeding: Seed MDCK cells in 96-well plates at a density that forms a confluent monolayer within 24 hours.

-

Drug Dilution: Prepare a 2-fold serial dilution of this compound in Infection Medium, starting from a high concentration (e.g., 100 µM) down to a minimal concentration. Include a "no-drug" control.

-

Infection: Aspirate Growth Medium from the cells and wash with PBS. Infect the cells with the wild-type influenza virus at a Multiplicity of Infection (MOI) of 0.01.

-

Treatment: After a 1-hour adsorption period, remove the virus inoculum and add 100 µL of the prepared this compound dilutions to the corresponding wells.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until significant cytopathic effect (CPE) is observed in the no-drug control wells.

-

Quantification: Measure the antiviral activity. This can be done by quantifying cell viability using an MTS assay or by collecting the supernatant to determine the viral titer via a plaque assay or TCID₅₀ assay.

-

Calculation: Calculate the IC₅₀ value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response) with appropriate software.

Protocol 2: Serial Passage for Resistance Selection

This protocol uses escalating concentrations of this compound to select for resistant viral populations.

Caption: Workflow for the in vitro selection of this compound-resistant influenza virus.

-

Initial Infection (Passage 1): Infect a T-25 flask of confluent MDCK cells with the wild-type influenza virus at an MOI of 0.01. After adsorption, add Infection Medium containing this compound at a sub-inhibitory concentration (e.g., 0.5x IC₅₀).

-

Incubation and Harvest: Incubate the flask at 37°C until 75-90% CPE is observed (typically 2-3 days). Harvest the supernatant, clarify by low-speed centrifugation, and store at -80°C. This is the Passage 1 (P1) virus stock.

-

Subsequent Passages: Use the P1 virus stock to infect a fresh T-25 flask of MDCK cells. This time, use Infection Medium containing this compound at a higher concentration (e.g., 1x IC₅₀).

-

Escalation of Drug Pressure: Repeat the passage process. With each subsequent passage, gradually increase the concentration of this compound (e.g., 2x, 4x, 8x IC₅₀). The key is to increase the concentration only when the virus demonstrates robust replication at the current concentration. If the virus fails to replicate, the previous concentration should be maintained for one or two more passages.

-

Monitoring: At each passage, aliquot a portion of the harvested virus for:

-

Viral Titration: To ensure the virus is replicating.

-

Phenotypic Analysis: Periodically perform the IC₅₀ assay (Protocol 2.2) to check for a shift in susceptibility.

-

Genotypic Analysis: Store samples for subsequent RNA extraction and sequencing of the PB2 gene.

-

-

Termination: Continue the process for 15-20 passages or until a significant increase (e.g., >10-fold) in the IC₅₀ value is observed.

Protocol 3: Genotypic Characterization

-

RNA Extraction: Extract viral RNA from the supernatant of selected passages (e.g., P5, P10, P15, and the final passage) using a commercial viral RNA extraction kit.

-

RT-PCR: Perform reverse transcription followed by PCR (RT-PCR) to amplify the full coding sequence of the PB2 gene. Use a high-fidelity polymerase to minimize PCR-introduced errors.

-

Sequencing: Purify the PCR product and send it for Sanger sequencing. For analyzing mixed populations, next-generation sequencing (NGS) is recommended.

-

Sequence Analysis: Align the sequences from the passaged viruses with the wild-type PB2 sequence to identify amino acid substitutions.

Data Presentation and Interpretation

Quantitative data should be meticulously recorded and summarized to track the evolution of resistance over time.

Table 1: Summary of Resistance Selection and Characterization

| Passage Number | This compound Conc. (µM) | Viral Titer (log₁₀ TCID₅₀/mL) | Fold-Change in IC₅₀ | IC₅₀ (µM) | PB2 Amino Acid Substitutions |

| P0 (Wild-Type) | 0 | 7.5 | 1.0 | 0.5 | None |

| P5 | 2.0 | 7.2 | 2.4 | 1.2 | [Hypothetical: K356R] |

| P10 | 8.0 | 6.8 | 11.2 | 5.6 | [Hypothetical: K356R, D480N] |

| P15 | 32.0 | 6.5 | 45.8 | 22.9 | [Hypothetical: K356R, D480N] |

Note: Data presented in this table is hypothetical and for illustrative purposes only.

A significant fold-change in the IC₅₀ value, coupled with the consistent identification of specific mutations in the PB2 gene, provides strong evidence for the generation of an this compound-resistant strain. Further characterization, such as reverse genetics to confirm the role of specific mutations and viral fitness assays (e.g., replication kinetics, competition assays), should be performed.

References

- 1. Promising clinical results for novel antiviral this compound for flu | CIDRAP [cidrap.umn.edu]

- 2. emjreviews.com [emjreviews.com]

- 3. researchgate.net [researchgate.net]

- 4. efficacy-and-safety-of-onradivir-in-adults-with-acute-uncomplicated-influenza-a-infection-in-china-a-multicentre-double-blind-randomised-placebo-controlled-and-oseltamivir-controlled-phase-3-trial - Ask this paper | Bohrium [bohrium.com]

- 5. Antiviral drugs oseltamivir, this compound may lead to better flu outcomes | CIDRAP [cidrap.umn.edu]

- 6. academic.oup.com [academic.oup.com]

- 7. mdpi.com [mdpi.com]

- 8. journals.asm.org [journals.asm.org]

- 9. Profiling the in vitro drug-resistance mechanism of influenza A viruses towards the AM2-S31N proton channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

Onradivir: A Novel Probe for Interrogating the Influenza A Virus Replication Cycle

Application Notes and Protocols for Researchers

Introduction

Onradivir (formerly ZSP1273) is a potent and selective inhibitor of the influenza A virus polymerase basic protein 2 (PB2) subunit.[1][2][3][4] By targeting the cap-binding domain of PB2, this compound effectively blocks a critical step in the viral replication cycle: the "cap-snatching" mechanism required for the initiation of viral mRNA transcription.[1][2][4] This unique mechanism of action makes this compound a valuable tool for researchers and drug development professionals studying the intricacies of influenza A virus replication. These application notes provide detailed protocols and data to facilitate the use of this compound as a research tool to probe the viral life cycle, from basic virology studies to preclinical drug evaluation.

Mechanism of Action

This compound specifically inhibits the endonuclease activity of the viral RNA-dependent RNA polymerase (RdRp) complex by binding to the PB2 subunit. This prevents the virus from cleaving the 5' caps of host cell pre-mRNAs to use as primers for its own mRNA synthesis. This targeted inhibition halts viral gene expression and subsequent replication.[1][2]

Caption: this compound's mechanism of action targeting the influenza virus RdRp.

Quantitative Data

This compound has demonstrated potent in vitro activity against a wide range of influenza A virus strains, including those resistant to other antiviral drugs like oseltamivir and baloxavir.[2][5]

Table 1: In Vitro Antiviral Activity of this compound (ZSP1273) against Influenza A Virus Strains [2][5]

| Virus Strain | Type | EC50 (nM) |

| A/H1N1 | Wild-Type | 0.01 - 0.042 |

| A/H3N2 | Wild-Type | 0.01 - 0.063 |

| Oseltamivir-Resistant H1N1 | Resistant | 0.014 - 0.017 |

| Baloxavir-Resistant H1N1 | Resistant | 0.028 |

| Highly Pathogenic Avian Influenza (HPAI) | H5N1 | Sensitive (EC50 not specified) |

Table 2: Inhibitory Activity of this compound (ZSP1273) on Influenza A Virus Polymerase [2][5]

| Compound | Target | IC50 (nM) |

| This compound (ZSP1273) | PB2 Subunit | 0.562 ± 0.116 |

| VX-787 (Pimodivir) | PB2 Subunit | 1.449 ± 0.34 |

| Favipiravir | RdRp (non-specific) | 34,087.67 ± 16,009.21 |

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on the influenza virus replication cycle.

Plaque Assay for Determining Antiviral Activity

This assay is used to determine the concentration of this compound that inhibits the formation of viral plaques, providing a measure of its antiviral efficacy.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

This compound (ZSP1273)

-

Influenza A virus stock of known titer (e.g., A/WSN/33)

-

SeaPlaque Agarose

-

TPCK-treated trypsin

-

Crystal Violet staining solution

-

6-well plates

Protocol:

-

Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well). Incubate at 37°C with 5% CO2.

-

Drug Preparation: Prepare serial dilutions of this compound in serum-free DMEM. The final concentrations should bracket the expected EC50 value.

-

Virus Dilution: Prepare a dilution of the influenza A virus stock in serum-free DMEM to a concentration that will produce a countable number of plaques (e.g., 100-200 PFU/well).

-

Infection: When the MDCK cell monolayer is confluent, wash the cells with PBS. Add 200 µL of the virus dilution to each well. Incubate for 1 hour at 37°C to allow for viral adsorption.

-

This compound Treatment: After the 1-hour incubation, remove the virus inoculum and wash the cells with PBS. Add 2 mL of the different concentrations of this compound diluted in the agarose overlay medium to the respective wells. The overlay should contain 1% SeaPlaque Agarose and 1 µg/mL TPCK-treated trypsin.

-

Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.

-

Staining and Plaque Counting: Fix the cells with 10% formalin for 30 minutes. Remove the agarose overlay and stain the cell monolayer with 0.5% crystal violet solution for 15 minutes. Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque inhibition for each this compound concentration relative to the untreated control. The EC50 value can be determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Caption: Workflow for the plaque assay to determine antiviral activity.

TCID50 Assay for Viral Titer Determination

The Tissue Culture Infectious Dose 50 (TCID50) assay is another method to quantify the infectious virus titer in the presence or absence of this compound.

Materials:

-

MDCK cells

-

96-well plates

-

DMEM with 2% FBS and Penicillin-Streptomycin

-

This compound (ZSP1273)

-

Influenza A virus stock

-

TPCK-treated trypsin

-

Hemagglutination assay reagents (optional, for endpoint determination)

Protocol:

-

Cell Seeding: Seed MDCK cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate overnight.

-

Drug and Virus Preparation: Prepare serial ten-fold dilutions of the virus stock in serum-free DMEM. Prepare a fixed, non-toxic concentration of this compound in serum-free DMEM.

-

Infection and Treatment: Mix equal volumes of each virus dilution with the this compound solution (or media for control). After a brief pre-incubation, add 100 µL of the virus/drug mixture to the corresponding wells of the MDCK plate (typically 8 replicates per dilution).

-

Incubation: Incubate the plate at 37°C with 5% CO2 for 72 hours.

-

Endpoint Determination: Observe the wells for cytopathic effect (CPE) under a microscope. Alternatively, perform a hemagglutination assay on the supernatant from each well to determine the presence of virus.

-

Data Analysis: Calculate the TCID50/mL using the Reed-Muench method. Compare the TCID50 values of the this compound-treated and untreated samples to determine the reduction in viral titer.

RT-qPCR for Viral Load Quantification

This protocol allows for the sensitive quantification of viral RNA in cell culture supernatants or in vivo samples to assess the impact of this compound on viral replication.[6][7]

Materials:

-

Viral RNA extraction kit

-

Reverse transcriptase

-

qPCR master mix

-

Primers and probe specific for a conserved region of the influenza A virus genome (e.g., M gene)

-

Real-time PCR instrument

Protocol:

-

Sample Collection: Collect cell culture supernatants or tissue homogenates from this compound-treated and control groups at various time points post-infection.

-

RNA Extraction: Extract viral RNA from the samples using a commercial viral RNA extraction kit according to the manufacturer's instructions.

-

Reverse Transcription: Synthesize cDNA from the extracted viral RNA using a reverse transcriptase and a specific primer.

-

qPCR: Perform real-time PCR using the synthesized cDNA, a qPCR master mix, and influenza A virus-specific primers and a fluorescently labeled probe.

-

Data Analysis: Generate a standard curve using a plasmid containing the target viral gene sequence. Quantify the viral RNA copy number in the samples by comparing their Ct values to the standard curve. Analyze the fold-change in viral load between this compound-treated and control groups.

Caption: Workflow for RT-qPCR to quantify viral load.

In Vivo Studies

This compound has shown efficacy in animal models of influenza A virus infection, reducing viral titers and improving survival rates.[5][8] Researchers can utilize these models to investigate the in vivo efficacy and pharmacodynamics of this compound.

Animal Models:

-

Mouse Model: BALB/c mice are commonly used. Mice are intranasally infected with a mouse-adapted influenza A virus strain. This compound can be administered orally at various doses and treatment can be initiated either prophylactically or therapeutically. Endpoints can include monitoring of body weight, survival, and determination of viral titers in the lungs at different time points post-infection.

-

Ferret Model: Ferrets are considered a good model for human influenza as they exhibit similar clinical signs. They can be infected with human influenza A virus isolates. This compound can be administered orally, and endpoints can include monitoring of clinical signs (e.g., fever, activity level), viral shedding in nasal washes, and lung pathology.

Resistance Studies

To investigate the potential for viral resistance to this compound, researchers can perform serial passage experiments in cell culture in the presence of escalating concentrations of the drug.[9][10] Viruses that develop resistance can be isolated and the PB2 gene can be sequenced to identify mutations that confer resistance. These mutations can then be further characterized using reverse genetics to confirm their role in resistance and to study their impact on viral fitness and polymerase activity.

Conclusion

This compound's specific mechanism of action targeting the PB2 subunit of the influenza A virus polymerase makes it an invaluable tool for the research community. The protocols and data provided in these application notes are intended to serve as a guide for scientists and drug development professionals to effectively utilize this compound in their studies to further unravel the complexities of the influenza virus replication cycle and to aid in the development of next-generation antiviral therapies.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. Safety and efficacy of this compound in adults with acute uncomplicated influenza A infection: a multicentre, double-blind, randomised, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Standardization of a high-performance RT-qPCR for viral load absolute quantification of influenza A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Comprehensive Profiling of Mutations to Influenza Virus PB2 That Confer Resistance to the Cap-Binding Inhibitor Pimodivir - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

Troubleshooting & Optimization

Strategies to mitigate diarrhea as a side effect of Onradivir in research models

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing the novel anti-influenza A virus inhibitor, Onradivir, in research models. The focus of this guide is to understand and mitigate the common side effect of diarrhea observed during preclinical and clinical studies.

Frequently Asked Questions (FAQs)

Q1: Is diarrhea an expected side effect of this compound?

A1: Yes, diarrhea is the most frequently reported treatment-emergent adverse event associated with this compound. In clinical trials, a higher incidence of diarrhea was observed in this compound-treated groups compared to both placebo and oseltamivir groups.[1][2][3][4]

Q2: What is the typical severity and duration of this compound-induced diarrhea?

A2: Most reported cases of diarrhea are mild to moderate (Grade 1 or 2). The median duration is approximately 2 days, and the condition often resolves without requiring additional medication.[2][3][4]

Q3: What is the mechanism of this compound and how might it cause diarrhea?

A3: this compound is a potent inhibitor of the influenza A virus's polymerase basic protein 2 (PB2) subunit, which is essential for viral replication.[5] The precise mechanism by which PB2 inhibition leads to diarrhea is not yet fully elucidated. Drug-induced diarrhea can occur through various mechanisms, including osmotic or secretory effects, altered gut motility, or direct damage to the intestinal epithelium.[6][7] Further investigation is required to determine the specific pathway for this compound.

Q4: What are the first-line steps to take if diarrhea is observed in my animal models?

A4: The first steps are to ensure the animals are adequately hydrated and to accurately characterize the diarrhea's severity. This includes monitoring body weight, food and water intake, and using a standardized fecal scoring system. For mild, self-resolving cases, supportive care may be sufficient.

Q5: When should I consider pharmacological intervention for diarrhea in my research models?

A5: If the diarrhea is severe (e.g., leading to significant weight loss, dehydration, or lethargy), persists beyond a few days, or impacts the overall study objectives, pharmacological intervention should be considered. This should be done in consultation with the study director and veterinary staff.

Troubleshooting Guide: Managing this compound-Induced Diarrhea in Research Models

If you encounter diarrhea in your this compound research models, follow this step-by-step guide to assess and manage the side effect.

Step 1: Initial Assessment and Scoring

-

Objective: To quantify the severity of diarrhea.

-

Procedure:

-

Implement a consistent, daily scoring system for stool consistency (see Protocol 1).

-

Record daily body weights. Weight loss exceeding 15% is a common endpoint criterion.

-

Monitor and record food and water consumption.

-

Observe animals for clinical signs of dehydration (e.g., skin tenting, lethargy).

-

Step 2: Supportive Care

-

Objective: To maintain animal welfare and hydration.

-

Procedure:

-

Ensure ad libitum access to fresh drinking water.

-

Consider providing a hydrogel or other supplemental hydration source.

-

For severe cases, subcutaneous or intraperitoneal fluid administration (e.g., sterile saline or Lactated Ringer's solution) may be necessary under veterinary guidance.

-

Step 3: Consideration of Dose Modification

-

Objective: To determine if the diarrhea is dose-dependent.

-

Procedure:

-

If the study design allows, titrate the dose of this compound to establish a dose-response relationship for both efficacy and diarrhea.[8]

-

This can help identify a therapeutic window with an acceptable side effect profile.

-

Step 4: Evaluation of Symptomatic Treatment

-

Objective: To mitigate diarrhea to allow for completion of the primary study endpoints.

-

Procedure:

Data Presentation

Table 1: Incidence of Diarrhea with this compound in Human Clinical Trials

| Study Phase | This compound Dose Group | Incidence of Diarrhea | Placebo Group | Oseltamivir Group | Reference |

| Phase 2 | 200mg / 400mg / 600mg | 33-65% | 10% | N/A | [1] |

| Phase 3 | 600mg once daily | 49% | 23% | 15% | [2][3][4] |

Table 2: Potential Anti-diarrheal Agents for Preclinical Research

| Agent | Mechanism of Action | Typical Dosage in Rodents | Key Considerations |

| Loperamide | A µ-opioid receptor agonist that acts on the myenteric plexus to decrease intestinal motility and increase water absorption.[13][14][15][16] | 0.1 - 10 mg/kg, PO | Effective for reducing peristalsis.[13][14] May cause constipation at higher doses.[17] |

| Probiotics | Regulate intestinal microbiota, modulate immune function, and may reduce pro-inflammatory cytokines.[10][18] | Strain and dose-dependent | Efficacy can be strain-specific.[10] May be more effective as a prophylactic. |

| Octreotide | A somatostatin analog that inhibits gastrointestinal motility and secretion.[12][19][20] | 100-150 mcg/kg, SC | Typically reserved for severe, refractory diarrhea.[11][20] |

Experimental Protocols

Protocol 1: Assessment of Diarrhea in Rodent Models

-

Animal Observation: House animals in cages that allow for clear observation of fecal output.

-

Scoring Schedule: Perform fecal scoring at the same time each day, prior to any dosing or other procedures.

-

Stool Consistency Score:

-

Score 0: Normal, well-formed, firm pellets.

-

Score 1: Soft, but still formed pellets.

-

Score 2: Very soft, unformed stool (pasty).

-

Score 3: Watery stool, diarrhea.

-

-

Data Collection: Record the score for each animal daily. A "diarrhea day" can be defined as any day an animal receives a score of 2 or 3.

-

Body Weight: Measure and record the body weight of each animal daily using a calibrated scale.

-

Endpoint: Define humane endpoints in advance, such as >15-20% body weight loss or a persistent high diarrhea score accompanied by signs of distress.

Protocol 2: Evaluation of Loperamide for this compound-Induced Diarrhea

-

Study Design: Use a minimum of four study groups:

-

Group 1: Vehicle Control

-

Group 2: this compound + Vehicle for Loperamide

-

Group 3: this compound + Loperamide

-

Group 4: Loperamide alone (to control for its effects)

-

-

This compound Administration: Administer this compound at a dose known to induce diarrhea based on prior characterization studies.

-

Loperamide Co-administration: Administer loperamide (e.g., 1-3 mg/kg, PO) either prophylactically (30-60 minutes before this compound) or therapeutically (after the onset of diarrhea).

-

Endpoint Measurement:

-

Primary Endpoint: Daily diarrhea score (as per Protocol 1).

-

Secondary Endpoints: Daily body weight, food/water intake, clinical observations.

-

-

Data Analysis: Compare the mean diarrhea scores and body weight changes between Group 2 and Group 3 using appropriate statistical methods (e.g., t-test or ANOVA) to determine if loperamide significantly mitigates the diarrhea.

Visualizations

Caption: Experimental workflow for investigating and mitigating this compound-induced diarrhea.

Caption: Hypothesized secretory diarrhea pathway and the inhibitory mechanism of loperamide.

References

- 1. Safety and efficacy of this compound in adults with acute uncomplicated influenza A infection: a multicentre, double-blind, randomised, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiviral drugs oseltamivir, this compound may lead to better flu outcomes | CIDRAP [cidrap.umn.edu]

- 3. Efficacy and safety of this compound in adults with acute uncomplicated influenza A infection in China: a multicentre, double-blind, randomised, placebo-controlled and oseltamivir-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. emjreviews.com [emjreviews.com]

- 5. researchgate.net [researchgate.net]

- 6. Drug-induced diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development of a rat model of oral small molecule receptor tyrosine kinase inhibitor-induced diarrhea - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Drugs Used to Treat Diarrhea in Monogastric Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 10. Effects of Probiotics on Chemotherapy-induced Diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Octreotide in the treatment of severe chemotherapy-induced diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Octreotide in the treatment of refractory diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Loperamide - Wikipedia [en.wikipedia.org]

- 15. What is the mechanism of Loperamide Hydrochloride? [synapse.patsnap.com]

- 16. Mechanisms of action of loperamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. imodium.com [imodium.com]

- 18. Frontiers | Oral Administration of Probiotics Reduces Chemotherapy-Induced Diarrhea and Oral Mucositis: A Systematic Review and Meta-Analysis [frontiersin.org]

- 19. my.clevelandclinic.org [my.clevelandclinic.org]

- 20. Octreotide: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

Optimizing Onradivir dosage and treatment duration in vivo

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Onradivir dosage and treatment duration in in vivo experiments. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on available clinical and preclinical data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that targets the polymerase basic protein 2 (PB2) subunit of the influenza A virus RNA polymerase complex.[1][2] By binding to the PB2 cap-binding domain, this compound prevents the virus from using host pre-mRNAs as primers for viral mRNA synthesis, a process known as "cap-snatching".[3] This ultimately inhibits viral replication.[1][2]

Q2: What is the approved and most effective clinical dosage of this compound?

A2: In Phase 2 and Phase 3 clinical trials for uncomplicated influenza A in adults, a dosage of 600 mg taken orally once daily for five days was found to be the most effective and statistically significant in reducing the time to symptom alleviation compared to placebo.[1][4][5]

Q3: What is the recommended treatment duration for this compound?

A3: Based on clinical trials, the recommended treatment duration for acute uncomplicated influenza A is a 5-day course.[4][5] Treatment should be initiated within 48 hours of symptom onset for optimal efficacy.[1][5]

Q4: What are the most common adverse events observed with this compound treatment?

A4: The most frequently reported adverse event in clinical trials is diarrhea.[1][4] However, most instances were mild to moderate (Grade 1 or 2), transient with a median duration of two days, and typically resolved without requiring medication.[6]

Q5: Is this compound effective against influenza B viruses?

A5: this compound's mechanism of action is specific to the PB2 subunit of the influenza A virus polymerase. It has not been shown to inhibit influenza B replication in vitro.[7]

Q6: Are there any known resistance concerns with this compound?

A6: As with other antiviral agents, the emergence of drug-resistant strains is a possibility. The targeting of a highly conserved region in the PB2 subunit by this compound suggests it may be effective against a broad range of influenza A strains.[3] Continuous monitoring for resistance is crucial in a clinical setting.

Q7: Can this compound be used in combination with other antiviral drugs?

A7: The combination of antiviral drugs with different mechanisms of action, such as this compound (a PB2 inhibitor) and a neuraminidase inhibitor like oseltamivir, could potentially reduce the risk of antiviral resistance that may arise from monotherapy.[7]

Q8: Are there any dosage adjustments required for patients with renal impairment?

A8: No, a study on participants with severe renal impairment showed that it did not have a clinically meaningful effect on the pharmacokinetics, tolerability, or safety of this compound. Therefore, no dose adjustment is necessary for patients with mild-to-severe renal impairment.

Troubleshooting Guide for In Vivo Experiments

| Issue | Potential Cause(s) | Suggested Solution(s) |

| High variability in viral titers between animals in the same group. | - Inconsistent virus inoculation volume or titer.- Animal-to-animal variation in immune response. | - Ensure precise and consistent intranasal or intratracheal inoculation technique.- Increase the number of animals per group to improve statistical power. |

| Lack of significant reduction in viral load despite treatment. | - Treatment initiated too late after infection.- Suboptimal drug dosage.- Drug formulation issue affecting bioavailability. | - Initiate treatment as early as possible post-infection (ideally within 24-48 hours).- Perform a dose-ranging study to determine the optimal effective dose in your animal model.- Verify the stability and solubility of your this compound formulation. |

| Unexpected animal mortality in treated groups. | - Drug toxicity at the administered dose.- Severe disease pathology not mitigated by treatment. | - Conduct a maximum tolerated dose (MTD) study before efficacy trials.- Monitor animals closely for clinical signs of distress and consider humane endpoints.- Analyze histopathology of major organs to assess for drug-related toxicity. |

| Difficulty in detecting a therapeutic effect on clinical signs (e.g., weight loss). | - The chosen animal model does not exhibit clear clinical signs of illness with the specific virus strain.- Insufficiently virulent virus strain. | - Consider using a more virulent, mouse-adapted influenza strain.- The ferret model is known to exhibit more human-like clinical symptoms such as fever and sneezing.[8]- Rely on quantitative endpoints like viral load in the lungs and histopathology. |

Quantitative Data from Clinical Trials

Table 1: Summary of this compound Phase 2 Clinical Trial Dosage Regimens and Efficacy

| Dosage Regimen | Median Time to Alleviation of Symptoms (Hours) | Difference vs. Placebo (Hours) | p-value vs. Placebo |

| 200 mg twice daily | 46.92 | -15.95 | Not statistically significant |

| 400 mg twice daily | 54.87 | -7.00 | Not statistically significant |

| 600 mg once daily | 40.05 | -22.82 | 0.0330 |

| Placebo | 62.87 | N/A | N/A |

| Data from a multicenter, double-blind, randomized, placebo-controlled, phase 2 trial in adults with acute uncomplicated influenza A.[4] |

Table 2: Summary of this compound Phase 3 Clinical Trial Efficacy

| Treatment Group | Median Time to Alleviation of Symptoms (Hours) | 95% Confidence Interval | Hazard Ratio vs. Placebo (95% CI) | p-value vs. Placebo |

| This compound (600 mg once daily) | 38.83 | 35.32–41.18 | 1.53 (1.27–1.85) | <0.0001 |

| Oseltamivir (75 mg twice daily) | 42.17 | 38.27–52.83 | 1.12 (0.93–1.35) | 0.092 |

| Placebo | 63.35 | 55.48–68.48 | N/A | N/A |

| Data from a multicenter, double-blind, randomized, placebo-controlled and oseltamivir-controlled, phase 3 trial in adults with acute uncomplicated influenza A.[5][9] |

Experimental Protocols

Representative In Vivo Efficacy Protocol in a Murine Model

This protocol is a synthesized example for evaluating the efficacy of this compound against influenza A virus infection in mice. It is based on general protocols for influenza antiviral testing.[4][10]

1. Animal Model:

-

6- to 8-week-old female BALB/c or C57BL/6 mice.[11]

2. Virus:

-

A mouse-adapted influenza A virus strain (e.g., A/Puerto Rico/8/34 (H1N1)).[8]

-

The virus stock should be tittered beforehand to determine the 50% lethal dose (LD50).

3. Experimental Groups:

-

Group 1: Vehicle control (e.g., PBS or appropriate vehicle for this compound).

-

Group 2: this compound (low dose, e.g., 10 mg/kg/day).

-

Group 3: this compound (mid dose, e.g., 30 mg/kg/day).

-

Group 4: this compound (high dose, e.g., 50 mg/kg/day).

-

Group 5: Positive control (e.g., Oseltamivir, 20 mg/kg/day).

-

(n=10-15 mice per group for survival studies; n=5-8 per group for virology/pathology endpoints at specific time points).

4. Infection Procedure:

-

Lightly anesthetize mice (e.g., with isoflurane).

-

Intranasally infect each mouse with a lethal dose (e.g., 5 x LD50) of the influenza virus in a 50 µL volume of sterile PBS.

5. Drug Administration:

-

Prepare this compound in a suitable vehicle for oral gavage.

-

Begin treatment 24 hours post-infection.

-

Administer this compound orally once daily for 5-7 days.

6. Monitoring and Endpoints:

-

Survival: Monitor animals daily for 14-21 days post-infection and record survival.

-

Morbidity: Record body weight and clinical signs of illness (e.g., ruffled fur, lethargy, hunched posture) daily. A humane endpoint should be established (e.g., >25-30% body weight loss).

-

Viral Load: On days 3 and 5 post-infection, euthanize a subset of mice from each group. Collect lungs and bronchoalveolar lavage (BAL) fluid. Determine viral titers in lung homogenates via plaque assay or TCID50 assay on Madin-Darby canine kidney (MDCK) cells.[4][10]

-

Histopathology: Collect lung tissue for histopathological analysis to assess inflammation and lung injury.

7. Statistical Analysis:

-

Survival curves should be analyzed using the log-rank (Mantel-Cox) test.

-

Differences in body weight loss and viral titers between groups should be analyzed using appropriate statistical tests (e.g., ANOVA or Kruskal-Wallis test).

Visualizations

Caption: this compound's mechanism of action targeting the PB2 subunit.

Caption: General workflow for in vivo antiviral efficacy testing.

References

- 1. Methods for Evaluation of Antiviral Efficacy Against Influenza Virus Infections in Animal Models | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. What are PB2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Protocol for influenza A virus infection of mice and viral load determination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Efficacy and safety of this compound in adults with acute uncomplicated influenza A infection in China: a multicentre, double-blind, randomised, placebo-controlled and oseltamivir-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. criver.com [criver.com]

- 9. Pharmacokinetics, safety, and tolerability of this compound in participants with severe renal impairment and matched healthy control participants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 11. The PB2 Subunit of the Influenza Virus RNA Polymerase Affects Virulence by Interacting with the Mitochondrial Antiviral Signaling Protein and Inhibiting Expression of Beta Interferon - PMC [pmc.ncbi.nlm.nih.gov]

Onradivir Technical Support Center: Troubleshooting Solubility and Stability in Experimental Buffers

Welcome to the technical support center for Onradivir. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility and stability of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

A1: this compound is a poorly water-soluble compound. Its solubility is significantly higher in organic solvents. Available data indicates a solubility of 100 mg/mL in dimethyl sulfoxide (DMSO) and 2.5 mg/mL in a mixture of 10% DMSO and 90% corn oil, which may require ultrasonication to achieve complete dissolution[1]. Due to its chemical structure containing a pyrimidine core and a carboxylic acid group, its aqueous solubility is expected to be pH-dependent.

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare a high-concentration stock solution in 100% DMSO. For storage, it is advised to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage. When preparing aqueous working solutions, the final concentration of DMSO should be kept as low as possible (ideally ≤ 0.5%) to avoid solvent effects in biological assays.

Q3: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?

A3: Precipitation upon dilution is a common issue for poorly soluble compounds. Please refer to the "Troubleshooting Guide: this compound Precipitation in Aqueous Buffers" below for a step-by-step approach to resolving this issue.

Q4: What is the expected stability of this compound in aqueous buffers?

A4: While specific stability data for this compound in various buffers is not extensively published, compounds with similar heterocyclic structures can be susceptible to degradation under certain conditions. Stability can be influenced by pH, temperature, and light exposure. It is recommended to prepare fresh working solutions daily and protect them from light. For longer-term experiments, a stability study in your specific experimental buffer is advised.

Troubleshooting Guide: this compound Precipitation in Aqueous Buffers

This guide provides a systematic approach to address the precipitation of this compound when preparing aqueous working solutions from a DMSO stock.

Step 1: Initial Assessment

Before modifying your protocol, confirm the following:

-

DMSO Quality: Ensure you are using anhydrous, high-purity DMSO.

-

Stock Solution Clarity: Visually inspect your DMSO stock solution to ensure it is completely dissolved and free of particulates. If necessary, gentle warming and vortexing or sonication can be used to dissolve the compound fully.

-

Final Concentration: Re-calculate the required volume of your stock solution to ensure you are not exceeding the solubility limit in the final aqueous buffer.

Step 2: Optimization of Dilution Method

The way you dilute the stock solution can significantly impact solubility.

-

Rapid Dilution: Add the DMSO stock directly to the full volume of the aqueous buffer while vortexing vigorously. This can sometimes prevent localized high concentrations that lead to precipitation.

-

Stepwise Dilution: First, dilute the DMSO stock with a small amount of a water-miscible co-solvent (see Step 3) before adding it to the final aqueous buffer.

Step 3: Employing Formulation Strategies

If precipitation persists, consider the following formulation strategies to enhance solubility. It is crucial to validate the compatibility of these excipients with your specific experimental assay.

-

pH Adjustment: this compound's structure suggests it is a weak base with a carboxylic acid moiety, making its solubility pH-dependent. For weak bases, solubility generally increases as the pH decreases[2][3]. Experiment with buffering your solution to a slightly acidic pH (e.g., pH 5.0-6.5) to see if solubility improves. However, the carboxylic acid group might favor higher pH for ionization and solubility. Therefore, a systematic pH-solubility profile study is recommended.

-

Use of Co-solvents: Incorporating a small percentage of a water-miscible organic co-solvent can significantly improve solubility[4][5][6].

-

Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility[1][5][7][8][9].

-

Surfactants: Non-ionic surfactants at low concentrations (typically above their critical micelle concentration) can form micelles that encapsulate hydrophobic compounds and increase their apparent solubility[10][11][12].

Quantitative Data Summary

The following tables provide starting points for the concentration ranges of various excipients to enhance this compound solubility. Note: These are general recommendations, and optimal concentrations should be determined empirically for your specific experimental conditions.

Table 1: Recommended Co-solvents for Solubility Enhancement

| Co-solvent | Recommended Starting Concentration (% v/v) | Notes |

| Ethanol | 1 - 10% | Widely used, but can have biological effects at higher concentrations. |

| Propylene Glycol | 1 - 20% | A common vehicle for in vivo and in vitro studies. |

| Polyethylene Glycol 400 (PEG 400) | 5 - 30% | Higher viscosity; suitable for a range of applications. |

| N-methyl-2-pyrrolidone (NMP) | 1 - 5% | Potent solubilizer, but potential for toxicity should be considered. |

Table 2: Recommended Cyclodextrins for Solubility Enhancement

| Cyclodextrin | Recommended Starting Concentration (mM) | Notes |

| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 5 - 50 mM | Commonly used due to its higher water solubility and safety profile. |

| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 5 - 50 mM | Anionic derivative with high water solubility; effective for basic drugs. |

| Randomly methylated-β-cyclodextrin (RAMEB) | 2 - 20 mM | High solubilizing capacity, but potential for higher toxicity. |

Table 3: Recommended Surfactants for Solubility Enhancement

| Surfactant | Recommended Starting Concentration (% w/v) | Notes |

| Polysorbate 20 (Tween® 20) | 0.01 - 0.1% | Non-ionic surfactant, widely used in biological assays. |

| Polysorbate 80 (Tween® 80) | 0.01 - 0.1% | Similar to Tween® 20, with a different fatty acid ester. |

| Cremophor® EL | 0.02 - 0.2% | Polyethoxylated castor oil, effective but can have biological activity. |

Experimental Protocols

Protocol 1: pH-Solubility Profile Determination

This protocol outlines a method to determine the solubility of this compound at different pH values.

-

Prepare a series of buffers: Prepare buffers with pH values ranging from 4.0 to 8.0 (e.g., acetate, phosphate, and borate buffers) at a constant ionic strength.

-

Add excess this compound: Add an excess amount of solid this compound to a fixed volume of each buffer in separate vials.

-